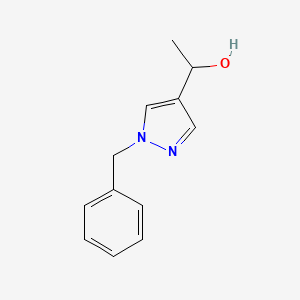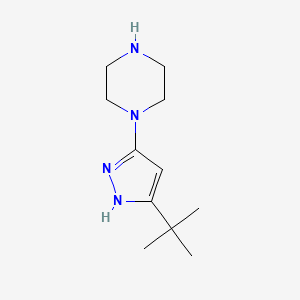
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine
Overview
Description
The compound “1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine” is a derivative of piperazine . Piperazine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis .
Physical And Chemical Properties Analysis
The compound “1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine” is a solid crystalline substance . More specific physical and chemical properties could not be found in the available sources.
Scientific Research Applications
Synthesis and Metabolic Pathways
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine, as part of the broader category of arylpiperazine derivatives, is known for its significant role in clinical applications, primarily focusing on depression, psychosis, or anxiety treatment. These compounds, including the subject chemical, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation leading to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, among others, indicating a complex pharmacokinetic profile that includes extensive tissue distribution and further metabolic transformations, mainly by CYP2D6-dependent oxidation processes (Caccia, 2007).
Therapeutic Potentials and Molecular Designs
Piperazine derivatives, encompassing 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine, exhibit a wide range of therapeutic uses. Their flexibility in molecular design has been explored for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The slight modification in the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. This highlights the broad potential and versatility of piperazine-based molecules in drug discovery, as they are considered a flexible building block for drug-like elements (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine scaffold, including the specific tert-butyl substituted derivatives, demonstrates significant anti-mycobacterial properties. Research indicates that several piperazine-containing molecules exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the piperazine scaffold's importance in developing safer, selective, and cost-effective anti-mycobacterial agents, underscoring its potential in addressing global health challenges like tuberculosis (Girase et al., 2020).
Safety And Hazards
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of “1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine” could involve its use in the synthesis of these types of compounds.
properties
IUPAC Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)9-8-10(14-13-9)15-6-4-12-5-7-15/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXSCZOJYKPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



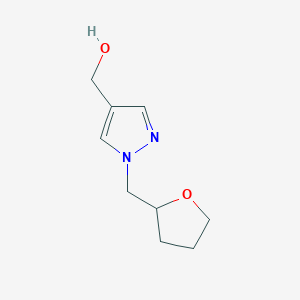
amine](/img/structure/B1468475.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)


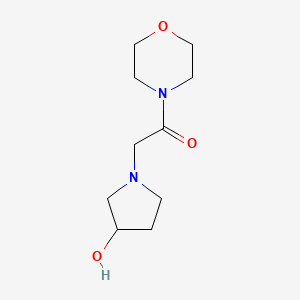
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)
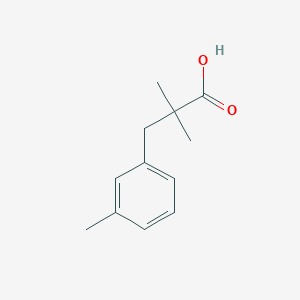
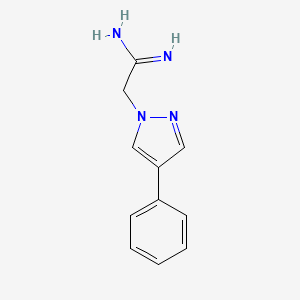
![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)

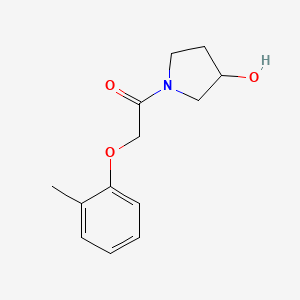
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
